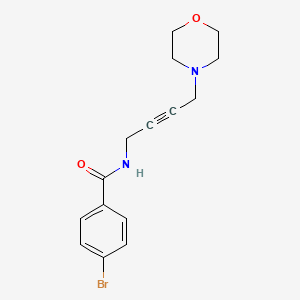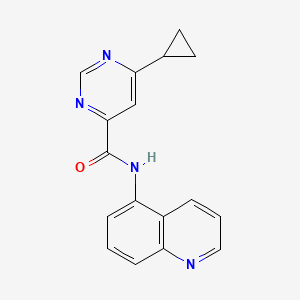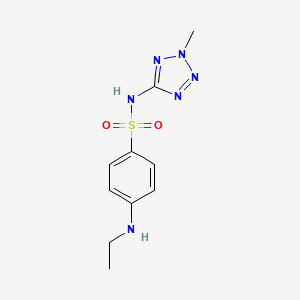
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, also known as AQ-RA 741, is a synthetic compound that belongs to the family of quinolinyl amides. This compound has shown potential for its use in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Antioxidant and Detoxification Agent
N-acetylcysteine (NAC) and its derivatives, such as N-acetylcysteine amide (NACA), have been extensively studied for their potent antioxidant properties. NAC serves as a precursor to glutathione, a critical antioxidant within the body, and has been explored for its potential in mitigating oxidative stress-related damage in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and respiratory conditions. NACA, with improved lipophilicity and membrane permeability compared to NAC, shows promise in enhancing antioxidant defenses more efficiently (Sunitha et al., 2013).
Molecular Mechanisms in Psychiatric Disorders
Research has delved into the molecular mechanisms by which NAC may exert beneficial effects in psychiatric disorders, including schizophrenia, bipolar disorder, and addiction. NAC's modulation of glutamatergic, neurotropic, and inflammatory pathways suggests its therapeutic potential beyond merely serving as an antioxidant precursor. It is posited that NAC's actions may also include modulating neurotransmitter systems and inflammatory responses, underscoring its multifaceted role in psychiatric treatment strategies (Dean et al., 2011).
Environmental and Industrial Applications
The study of quinoline derivatives, including those related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, reveals their significant role in environmental and industrial applications. Quinoline and its derivatives have been employed as corrosion inhibitors, offering protection against metallic corrosion through the formation of stable chelating complexes. This property is crucial for extending the life of metal structures and components in various industrial settings (Verma et al., 2020).
Toxicology and Safety
The toxicological aspects of chlorophenols, including 4-chlorophenoxy derivatives, have been reviewed, highlighting their environmental persistence and potential as precursors to dioxins in chemical processes. Such studies are pivotal for understanding the environmental impact of these compounds and guiding safe handling and disposal practices (Peng et al., 2016).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13(23)22-10-2-3-14-4-7-16(11-18(14)22)21-19(24)12-25-17-8-5-15(20)6-9-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJJOVTTWSJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)



